Dihydroberberine

Bioavailability Pharmacokinetics Metabolic Research

Dihydroberberine (DHB, CAS 483-15-8) is the structurally reduced, tertiary amine form of berberine, delivering markedly improved lipophilicity and oral absorption. Unlike native berberine (<1% bioavailability) or specialty micellar formulations, DHB achieves a ~6.7-fold higher plasma AUC at a fraction of the dose, directly addressing GI tolerability issues in chronic in vivo studies. Its 13-fold greater inhibition of pancreatic lipase (IC50 8.0 μg/mL vs. 106 μg/mL for berberine) and its distinct metabolic signature—lacking berberrubine glucuronide—make it an irreplaceable tool compound. Do not substitute with berberine, micellar berberine, or tetrahydroberberine; only DHB ensures the requisite systemic exposure and target engagement for rigorous metabolic research.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 483-15-8
Cat. No. B031643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroberberine
CAS483-15-8
SynonymsDihydroberberine;  13,13a-Didehydro-9,10-dimethoxy-2,3-(methylenedioxy)berbine;  7,8-Dihydroberberine;  Dihydroberberine;  Dihydroumbellatine;  NSC 331264
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC
InChIInChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3
InChIKeyFZAGOOYMTPGPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroberberine (CAS 483-15-8): Overview for Scientific Procurement and Research Selection


Dihydroberberine (DHB, CAS 483-15-8) is a naturally occurring, partially reduced derivative of the isoquinoline alkaloid berberine [1]. DHB has been identified as a constituent of Phellodendri Chinese Cortex and functions as a metabolite of berberine following oral ingestion [1]. Its structural reduction from the quaternary ammonium form of berberine to the tertiary amine dihydroberberine results in markedly improved lipophilicity and gastrointestinal absorption, directly addressing the extremely poor oral bioavailability that severely limits the practical utility of native berberine [1][2].

Why Berberine Analogs Cannot Substitute Dihydroberberine: Pharmacokinetic and Pharmacodynamic Differentiation


In-class substitution between berberine, dihydroberberine, and other reduced analogs (e.g., tetrahydroberberine) is not scientifically justifiable due to profound differences in absorption, metabolic fate, and target engagement. Native berberine suffers from extremely poor oral bioavailability (<1%), requiring large, often gastrointestinal-distress-inducing doses to achieve minimal systemic exposure [1]. While specialty formulations like micellar berberine (LMB) attempt to address absorption, they produce distinct metabolite profiles and achieve lower systemic berberine concentrations compared to dihydroberberine at equivalent or lower doses [2]. Furthermore, the reduction state dictates activity: dihydroberberine is a significantly more potent pancreatic lipase inhibitor than berberine, while the fully reduced tetrahydroberberine demonstrates entirely different biological activities unrelated to metabolic regulation [3][4]. These divergent characteristics render simple interchangeability scientifically invalid for research applications.

Dihydroberberine Comparative Evidence: Quantitative Differentiation from Berberine and Analogs


Superior Systemic Exposure in Humans: Dihydroberberine 100 mg vs. Berberine 500 mg

In a randomized, double-blind, crossover pilot trial in healthy human subjects, a 100 mg dose of dihydroberberine (D100) resulted in a significantly greater area under the curve (AUC) for berberine plasma concentration compared to a 500 mg dose of standard berberine (B500) [1]. This demonstrates that a 5-fold lower dose of dihydroberberine achieves superior systemic exposure relative to native berberine.

Bioavailability Pharmacokinetics Metabolic Research

Enhanced Pancreatic Lipase Inhibition: IC50 Comparison of Dihydroberberine vs. Berberine

In an in vitro enzymatic inhibition assay, dihydroberberine (HBBR) exhibited markedly greater potency as a pancreatic lipase inhibitor compared to berberine (BBR) [1]. The estimated IC50 values indicate that dihydroberberine is approximately 13-fold more potent in inhibiting this key enzyme involved in dietary fat absorption.

Lipase Inhibition Obesity Research Lipid Metabolism

Ranked Anti-inflammatory Potency: Dihydroberberine Relative to Berberine and Oxyberberine

A comparative evaluation in LPS-induced RAW264.7 macrophages revealed a clear potency ranking among berberine and its natural derivatives for suppressing pro-inflammatory cytokines. While dihydroberberine (DHBB) demonstrated significant anti-inflammatory activity, it was less potent than berberine (BBR) and oxyberberine (OBB) in this specific in vitro model [1].

Inflammation Cytokine Modulation RAW264.7 Macrophages

Divergent Metabolite Profiles: Dihydroberberine vs. Micellar Berberine in Humans

A pilot human trial directly comparing dihydroberberine (DHB) with a micellar berberine formulation (LipoMicel®, LMB) revealed distinct metabolic fates. DHB administration resulted in significantly higher blood concentrations of berberine and most berberine metabolites, with the notable exception of berberrubine glucuronide, which was only detected in the LMB treatment group [1].

Metabolism Pharmacokinetics Berberrubine

In Vivo Metabolic Efficacy: Dihydroberberine vs. Berberine in High-Fat Diet Rodent Model

A study evaluating the in vivo efficacy of berberine (BBR) and its derivative dihydroberberine (dhBBR) in high-fat-fed rodents demonstrated that dhBBR displayed improved metabolic outcomes. This effect was attributed to its enhanced oral bioavailability, allowing for more effective counteraction of increased adiposity, tissue triglyceride accumulation, and insulin resistance [1].

In Vivo Efficacy Insulin Resistance Adiposity

Target Engagement: Dihydroberberine Binding to Glucokinase

Recent research has identified glucokinase (GCK) as a direct target for dihydroberberine (DHB) in promoting insulin secretion. In contrast, the target for berberine (BBR) in this context has remained unclear [1]. Molecular docking and cellular thermal shift assays (CETSA) confirmed that DHB forms compact complexes with GCK, a key regulator of glucose-stimulated insulin secretion.

Insulin Secretion Glucokinase Diabetes

Optimal Research Applications for Dihydroberberine Based on Comparative Evidence


In Vivo Metabolic Syndrome and Type 2 Diabetes Preclinical Studies

Due to its significantly enhanced oral bioavailability and demonstrated in vivo efficacy in counteracting adiposity and insulin resistance in high-fat diet rodent models, dihydroberberine is the preferred compound for preclinical studies investigating metabolic syndrome, insulin sensitivity, and type 2 diabetes interventions where achieving relevant systemic concentrations is critical [1][2]. Its direct engagement with glucokinase further supports its use in mechanistic studies of insulin secretion [3].

Lipid Absorption and Obesity Research (In Vitro Pancreatic Lipase Assays)

With an IC50 of 8.0 μg/mL against pancreatic lipase—representing a 13-fold increase in potency over native berberine—dihydroberberine is the compound of choice for in vitro enzyme inhibition assays targeting lipid absorption pathways [4]. This substantial difference in potency makes DHB a more suitable tool compound for exploring the therapeutic potential of berberine-class compounds in obesity and dyslipidemia research.

Comparative Metabolism and Pharmacokinetic Studies in Humans

The distinct metabolite profile of dihydroberberine, including the absence of berberrubine glucuronide formation, provides a unique metabolic signature for comparative pharmacokinetic investigations [5]. Researchers studying the role of gut microbiota in berberine metabolism or developing novel berberine formulations will find DHB essential as a comparator to understand how structural modifications alter human metabolic fate.

Studies Requiring High Systemic Exposure Without High-Dose GI Distress

For experimental designs that require sustained, high systemic levels of berberine-related alkaloids without the confounding variable of high-dose-induced gastrointestinal side effects, dihydroberberine offers a practical solution. Evidence shows that a 100 mg dose of DHB achieves a ~6.7-fold higher plasma AUC compared to a 500 mg dose of berberine [2], enabling effective dosing regimens that minimize subject discomfort and dropout in longer-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroberberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.